molecular formula C45H86O6 B3026094 (3-Decanoyloxy-2-hexadecanoyloxypropyl) hexadecanoate CAS No. 93378-78-0

(3-Decanoyloxy-2-hexadecanoyloxypropyl) hexadecanoate

Cat. No. B3026094
CAS RN: 93378-78-0
M. Wt: 723.2 g/mol
InChI Key: WBURFJXMBPWRIG-UHFFFAOYSA-N
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Description

“(3-Decanoyloxy-2-hexadecanoyloxypropyl) hexadecanoate” is a triacylglycerol that contains palmitic acid at the sn-1 and sn-2 positions and decanoic acid at the sn-3 position1. It has a molecular formula of C45H86O6 and a molecular weight of 723.2 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “(3-Decanoyloxy-2-hexadecanoyloxypropyl) hexadecanoate”. However, it’s worth noting that triacylglycerols are typically synthesized through esterification reactions involving a glycerol molecule and three fatty acids.



Molecular Structure Analysis

The molecular structure of “(3-Decanoyloxy-2-hexadecanoyloxypropyl) hexadecanoate” is characterized by a glycerol backbone with three fatty acid chains attached. The fatty acids include two palmitic acid molecules at the sn-1 and sn-2 positions and one decanoic acid molecule at the sn-3 position1.



Chemical Reactions Analysis

As a type of triacylglycerol, “(3-Decanoyloxy-2-hexadecanoyloxypropyl) hexadecanoate” can undergo hydrolysis reactions to yield glycerol and fatty acids. However, specific chemical reactions involving this compound are not readily available in the literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Decanoyloxy-2-hexadecanoyloxypropyl) hexadecanoate” are not readily available. However, based on its structure, it is likely to be a solid at room temperature and insoluble in water due to its long hydrocarbon chains.


Safety And Hazards

There is no specific safety and hazard information available for “(3-Decanoyloxy-2-hexadecanoyloxypropyl) hexadecanoate”. However, like other triacylglycerols, it is generally considered safe for consumption and use in various applications.


Future Directions

The future directions for research on “(3-Decanoyloxy-2-hexadecanoyloxypropyl) hexadecanoate” could include exploring its potential uses in various industries such as food, cosmetics, and pharmaceuticals. Additionally, more studies could be conducted to understand its physical and chemical properties, synthesis methods, and biological activities.


Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature and resources.


properties

IUPAC Name

(3-decanoyloxy-2-hexadecanoyloxypropyl) hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H86O6/c1-4-7-10-13-16-18-20-22-24-26-29-32-35-38-44(47)50-41-42(40-49-43(46)37-34-31-28-15-12-9-6-3)51-45(48)39-36-33-30-27-25-23-21-19-17-14-11-8-5-2/h42H,4-41H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBURFJXMBPWRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H86O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

723.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Decanoyloxy-2-hexadecanoyloxypropyl) hexadecanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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